

Spectroscopic Profile of 7-Methyl-3-thiocyanato-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methyl-3-thiocyanato-1H-indole

Cat. No.: B12833023

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound **7-Methyl-3-thiocyanato-1H-indole**. Due to the absence of direct experimental spectra for this specific molecule in publicly available literature, this report outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its constituent fragments: the 7-methyl-1H-indole core and the thiocyanate functional group. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **7-Methyl-3-thiocyanato-1H-indole**. These predictions are derived from established spectroscopic principles and available data for analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.1	br s	1H	N-H
~7.6	d	1H	H-4
~7.5	s	1H	H-2
~7.0	d	1H	H-6
~6.9	t	1H	H-5
~2.5	s	3H	-CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~136	C-7a
~129	C-2
~128	C-3a
~124	C-4
~121	C-6
~120	C-5
~118	C-7
~112	-SCN
~95	C-3
~16	-CH ₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium, Sharp	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~2920	Weak	Aliphatic C-H Stretch
~2155	Strong, Sharp	-S-C≡N Stretch
~1600, ~1450	Medium-Strong	Aromatic C=C Bending
~740	Strong	Aromatic C-H Bending

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
188	[M] ⁺ (Molecular Ion)
173	[M - CH ₃] ⁺
161	[M - HCN] ⁺
131	[7-methyl-1H-indole] ⁺
130	[7-methyl-1H-indole - H] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic thiocyanates and indole derivatives.

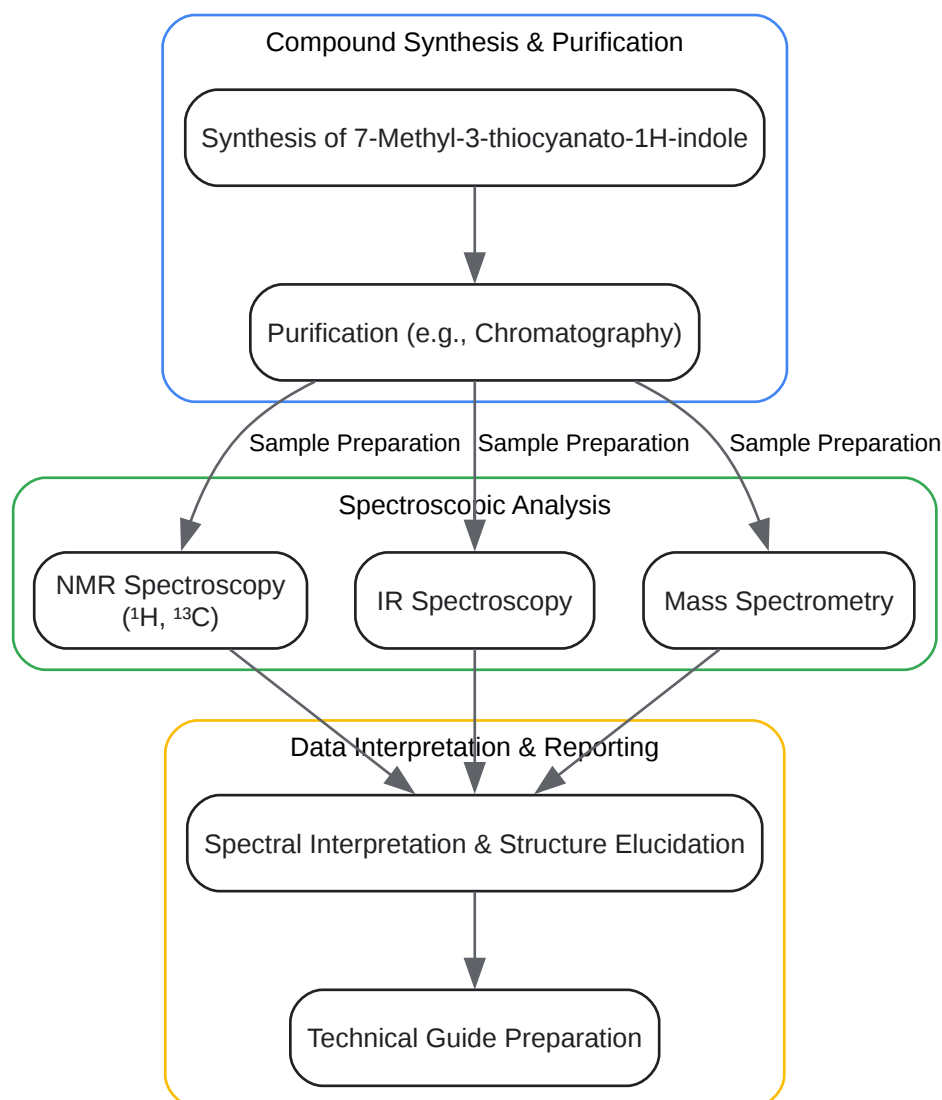
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, standard acquisition parameters would be employed. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or dissolved in a suitable solvent (e.g., chloroform) and placed in a liquid cell. The spectrum would be recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The electron energy would be set to 70 eV. The mass analyzer would scan a mass range appropriate for the expected molecular weight of the compound.

Visualization of Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a novel compound like **7-Methyl-3-thiocyanato-1H-indole** is depicted in the following diagram.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 7-Methyl-3-thiocyanato-1H-indole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12833023#spectroscopic-data-of-7-methyl-3-thiocyanato-1h-indole-nmr-ir-ms\]](https://www.benchchem.com/product/b12833023#spectroscopic-data-of-7-methyl-3-thiocyanato-1h-indole-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com